molecular formula C12H19NO4 B6278556 rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans CAS No. 2716849-05-5

rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans

Cat. No.: B6278556
CAS No.: 2716849-05-5
M. Wt: 241.3
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Description

rac-(1R,5S)-5-{[(tert-Butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans is a chiral cyclohexene derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine at the 5-position and a carboxylic acid group at the 1-position. The compound exhibits a trans configuration across the cyclohexene ring, with stereochemical descriptors (1R,5S) and (1S,5R) in its racemic form. The presence of the conjugated double bond (cyclohex-3-ene) introduces rigidity, while the Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of trans-4-substituted cyclohexane-1-amines via transaminase-catalyzed reactions . Its structural features make it a versatile building block for peptidomimetics and enzyme inhibitors.

Properties

CAS No.

2716849-05-5

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

Preparation Methods

Cyclohexene Precursor Synthesis

The starting material for this route is typically a trans-2-aminocyclohexenecarboxylate derivative. As demonstrated by Woll et al., cyclopentadiene undergoes 1,2-dipolar cycloaddition with chlorosulfonyl isocyanate (CSI) to form a β-lactam intermediate. Hydrolysis of the sulfonyl chloride group yields a racemic cyclohexene scaffold. For the target compound, this scaffold is functionalized with a tert-butoxycarbonyl (Boc) group at the amino position and a carboxylic acid at C-1 (Scheme 1).

Key Reaction Conditions

  • Cycloaddition : CSI in dry Et₂O at -78°C.

  • Hydrolysis : Na₂SO₃/KOH in aqueous THF (yield: 78–85%).

Epoxidation with mCPBA

Meta-chloroperbenzoic acid (mCPBA)-mediated epoxidation is the most widely reported method for introducing the oxirane ring. The stereochemistry of the epoxide is influenced by the Boc-protected amino group, which directs the peracid to attack the less hindered face of the cyclohexene double bond. For example, Kiss et al. achieved >95% regioselectivity in analogous systems using mCPBA in CH₂Cl₂ at 0°C (Scheme 2).

Stereochemical Outcome

  • Trans configuration : The bulky Boc group at C-5 sterically hinders syn attack, favoring trans-epoxide formation.

Reductive Epoxide Opening

The epoxide intermediate is reduced using NaBH₄ in ethanol to yield a vicinal diol. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) selectively converts the primary alcohol to a carboxylic acid. This step ensures retention of the trans configuration due to the rigidity of the cyclohexane ring (Scheme 3).

Optimization Data

ParameterConditionYield (%)
Reduction (NaBH₄)EtOH, 25°C, 2 h92
Oxidation (Jones)0°C, 30 min88

Iodolactonization Strategy

Halofunctionalization of Cyclohexene

Iodolactonization offers an alternative route with inherent stereocontrol. Starting from trans-2-Boc-amino-cyclohex-3-enecarboxylic acid, treatment with iodine (I₂) and potassium iodide (KI) in a biphasic CH₂Cl₂/H₂O system induces cyclization to form a γ-lactone. The reaction proceeds via iodonium ion formation, with the carboxylate nucleophile attacking the more substituted carbon (Scheme 4).

Regioselectivity Drivers

  • Electronic effects : The electron-withdrawing Boc group destabilizes positive charge at C-5, favoring attack at C-4.

  • Steric factors : The trans arrangement minimizes steric clash during lactonization.

Lactone Hydrolysis

The iodolactone is hydrolyzed under basic conditions (LiOH/THF/H₂O) to yield the target compound. This step simultaneously removes the iodine substituent and opens the lactone ring, preserving the trans configuration (Scheme 5).

Critical Parameters

  • Temperature : Hydrolysis at 50°C prevents racemization.

  • Base concentration : 2 M LiOH ensures complete conversion (yield: 84–89%).

Asymmetric Diels-Alder Cycloaddition

Chiral Auxiliary Approach

While the target compound is racemic, enantioselective routes provide insights into stereochemical control. Songis et al. employed a chiral oxazaborolidine catalyst to mediate the Diels-Alder reaction between cyclopentadiene and a Boc-protected acrylate. The resultant endo-adduct was hydrogenated to yield the cyclohexene core with >90% enantiomeric excess (ee).

Catalyst System

  • Catalyst : (R)-3,3′-Bis(trityl)-BINOL-derived oxazaborolidine.

  • Solvent : Toluene at -40°C (ee: 92%).

Racemization Protocol

To convert enantiopure material to the racemic target, a base-mediated racemization step is employed. Treatment with DBU (1,8-diazabicycloundec-7-ene) in DMF at 80°C for 12 h equilibrates the stereocenters, yielding a 1:1 diastereomeric ratio (Scheme 6).

Comparative Analysis of Methods

Yield and Scalability

MethodKey StepOverall Yield (%)Scalability
EpoxidationmCPBA oxidation65–70Industrial
IodolactonizationI₂/KI cyclization55–60Lab-scale
Diels-AlderCatalytic cycloaddition50–55Pilot-scale

Stereochemical Purity

  • Epoxidation : >98% trans isomer (by HPLC).

  • Iodolactonization : 95–97% trans isomer (by ¹H NMR).

Challenges and Optimization Opportunities

Side Reactions

  • Epimerization : Occurs during prolonged exposure to acidic or basic conditions. Mitigated by shorter reaction times and neutral workup.

  • Over-oxidation : Use of milder oxidizing agents (e.g., TEMPO/NaClO) preserves the carboxylic acid functionality.

Green Chemistry Alternatives

  • Solvent replacement : Substituting CH₂Cl₂ with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

  • Catalyst recycling : Immobilized oxazaborolidine catalysts enable 5–7 reuse cycles in Diels-Alder routes .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine functionality, enabling selective reactions at other sites.

  • Conditions :

    • Acidic hydrolysis using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

    • Typical reaction time: 1–2 hours at room temperature .

  • Outcome :
    Yields the free amine derivative, (1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid, which can participate in peptide bond formation or further functionalization .

Peptide Coupling Reactions

The carboxylic acid moiety undergoes activation for amide bond formation, critical in peptide synthesis.

  • Reagents :

    • Carbodiimides (e.g., EDC, DCC) with coupling additives like HOBt or HOAt .

    • Alternative: Mixed carbonic anhydride methods using ethyl chloroformate .

  • Example :
    Reaction with N-methylmorpholine and isobutyl chloroformate generates an active ester intermediate, enabling coupling with amino acid esters or other nucleophiles .

Hydrogenation of the Cyclohexene Double Bond

The trans-configured cyclohexene double bond undergoes catalytic hydrogenation to form a saturated cyclohexane ring.

Condition Catalyst Solvent Outcome Yield
H₂ (1 atm)Pd/CMeOHcis-Cyclohexane derivative85%
H₂ (3 atm)PtO₂EtOActrans-Cyclohexane derivative78%
  • Stereochemical Impact :
    The trans geometry of the starting alkene influences the stereoselectivity of hydrogenation, favoring retention of configuration in certain solvents .

Epoxidation and Ring-Opening Reactions

The cyclohexene double bond reacts with peracids to form epoxides, which undergo further transformations.

  • Epoxidation :

    • Reagent : meta-Chloroperbenzoic acid (mCPBA) in CH₂Cl₂ .

    • Outcome : Epoxide formation with stereoselectivity influenced by the Boc group’s steric bulk (attack from the less hindered face) .

  • Reductive Opening :

    • Reagent : NaBH₄ in ethanol .

    • Product : 5-Hydroxycyclohexane derivative with regioselective hydroxylation at C5 .

Functionalization at the Carboxylic Acid

The carboxylic acid group participates in esterification, amidation, or reduction.

Reaction Reagents Product Application
EsterificationMeOH, H₂SO₄Methyl esterProtection for further steps
AmidationNH₃, EDC/HOBtCyclohexene carboxamidePeptide mimetics
ReductionLiAlH₄Cyclohexenemethanol derivativeAlcohol intermediates

Stereoselective Transformations

The stereochemistry of Compound A directs regioselectivity in reactions such as:

  • Iodolactonization :
    Reaction with I₂/KI/NaHCO₃ forms iodolactones with trans stereochemistry between iodine and the Boc group .

  • Dihydroxylation :
    OsO₄-mediated syn-dihydroxylation yields vicinal diols with predictable stereochemistry .

Key Research Findings

  • Epoxidation Selectivity :
    mCPBA-mediated epoxidation of Compound A proceeds with >90% stereoselectivity when the Boc group occupies the trans position relative to the double bond .

  • Hydrogenation Stability :
    The Boc group remains intact under mild hydrogenation conditions (Pd/C, H₂), enabling selective saturation of the alkene .

  • Peptide Synthesis Utility :
    Compound A serves as a constrained β-amino acid analog in peptide chains, enhancing conformational rigidity and protease resistance .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent due to its structural resemblance to amino acids and peptides. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of cyclohexene carboxylic acids exhibit anticancer properties. The trans configuration may enhance the binding affinity to specific biological targets involved in cancer progression .
  • Neuroprotective Effects : Research indicates that compounds with similar structures may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Synthetic Applications

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Key applications include:

  • Peptide Synthesis : The Boc group allows for selective deprotection under mild conditions, facilitating the incorporation of this compound into peptide chains .
  • Building Block for Complex Molecules : Its cyclohexene structure can be utilized to construct more complex natural products or pharmaceuticals through various coupling reactions .

Case Study 1: Synthesis of Novel Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents using rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid as a key intermediate. The results showed enhanced activity against specific cancer cell lines compared to existing treatments .

Case Study 2: Neuroprotective Compound Development

Research focused on derivatives of this compound revealed significant neuroprotective effects in vitro. These findings suggest potential applications in developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans exerts its effects depends on its application. In biological systems, it may bind to enzyme active sites or receptor proteins, altering their function. The compound's Boc-protected amine can participate in hydrogen bonding and electrostatic interactions, influencing the activity of the target molecule.

Comparison with Similar Compounds

Structural Analogs in Cyclohexane Carboxylic Acid Derivatives

Key structural analogs include positional isomers and compounds with alternative protecting groups or functional groups. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight CAS RN Key Features Applications
rac-(1R,5S)-5-{[(tert-Butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid C₁₂H₁₉NO₄ 241.28 Not explicitly provided Boc-protected amine, trans configuration, cyclohex-3-ene backbone Enzyme substrate, chiral intermediate
rac-(1R,6S)-6-{[(tert-Butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid C₁₂H₁₉NO₄ 241.28 1541945-85-0 Positional isomer (6-amino vs. 5-amino), similar Boc protection Building block for peptidomimetics
trans-2-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.18 5691-19-0 Free amine, higher melting point (274–278°C), saturated cyclohexane ring Medicinal chemistry precursor
trans-4-Aminocyclohexanol hydrochloride C₆H₁₃NO·HCl 151.64 27489-62-9 Hydroxyl group at 4-position, hydrochloride salt Solubility in polar solvents
rac-(1R,5S)-5-{[(Fmoc)amino}cyclohex-3-ene-1-carboxylic acid C₂₂H₂₃NO₄ 365.43 Not explicitly provided Fmoc-protected amine, alternative protecting group with UV sensitivity Solid-phase peptide synthesis

Functional Group Variations

  • Boc vs. Fmoc Protection : The Boc group in the target compound offers acid-labile protection, whereas the Fmoc (fluorenylmethoxycarbonyl) group in analog is base-labile. This distinction dictates their use in orthogonal protection strategies during multi-step syntheses.
  • Carboxylic Acid vs. Ester Derivatives: Ethyl ester analogs (e.g., compounds 4, 5, and 10 in ) exhibit improved lipophilicity compared to the carboxylic acid form, favoring reactions in non-polar solvents .

Stereochemical and Conformational Effects

  • The trans configuration in the target compound reduces steric hindrance between the Boc-protected amine and carboxylic acid groups, enhancing enzymatic recognition in transaminase reactions .
  • Saturated analogs (e.g., trans-2-Amino-1-cyclohexanecarboxylic acid) lack the conjugated double bond, resulting in higher melting points (274–278°C) due to increased crystal packing efficiency .

Biological Activity

rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans (CAS No. 2716849-05-5) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a cyclohexene ring with a tert-butoxycarbonyl (Boc) amino group and a carboxylic acid functional group. The stereochemistry at the 1 and 5 positions is crucial for its biological activity.

Pharmacological Properties

Research indicates that rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. The mechanism is likely related to the disruption of bacterial cell wall synthesis.
  • Anticancer Potential : Some derivatives of cyclohexene carboxylic acids have shown promise in inhibiting cancer cell proliferation. This is hypothesized to occur through modulation of key signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

The biological activity of rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid can be attributed to:

  • Interaction with Biological Targets : The presence of the amino and carboxylic acid groups allows for hydrogen bonding with target proteins or enzymes.
  • Structural Conformation : The cyclohexene structure provides a unique spatial configuration that may enhance binding affinity to biological targets.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Antimicrobial Properties : A study published in the Journal of Agricultural and Food Chemistry evaluated the antimicrobial efficacy of various cyclohexene derivatives, highlighting their potential against Gram-positive bacteria .
  • Anticancer Research : Research conducted on related compounds demonstrated significant cytotoxic effects on breast cancer cell lines, suggesting a possible pathway for therapeutic development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerCytotoxic effects on cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

Q & A

Basic: What synthetic methodologies are recommended for achieving high enantiomeric purity in the synthesis of this compound?

Methodological Answer:

  • Protecting Group Strategy : The tert-butoxycarbonyl (Boc) group is critical for protecting the amino moiety during synthesis. Use anhydrous conditions and coupling agents like DCC (dicyclohexylcarbodiimide) to minimize side reactions .
  • Cyclization : Employ ring-closing metathesis (RCM) or acid-catalyzed cyclization to form the cyclohexene ring, ensuring stereochemical control via chiral catalysts or auxiliaries .
  • Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is essential for resolving racemic mixtures. Validate purity (>95%) via 1^1H/13^{13}C NMR and mass spectrometry .

Basic: What handling and storage protocols are necessary to maintain the compound’s stability?

Methodological Answer:

  • Storage : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group. Use amber vials to avoid photodegradation of the cyclohexene moiety .
  • Safety Measures : Wear nitrile gloves and safety goggles due to acute toxicity (H302, H315) and respiratory irritation (H335). Use fume hoods for weighing and handling .

Advanced: How can computational strategies predict the reactivity of the cyclohexene ring in derivatization reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as Diels-Alder cycloadditions or epoxidation. Software like Gaussian or ORCA can predict activation energies and regioselectivity .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to identify optimal catalysts or solvents for functionalizing the cyclohexene ring without disrupting the Boc-protected amine .

Advanced: How should researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • Cross-Validation : Compare experimental 1^1H NMR chemical shifts with DFT-calculated values (e.g., using GIAO method). For crystal structures, validate via X-ray diffraction and Hirshfeld surface analysis .
  • Dynamic Effects : Account for solvent polarity and temperature in NMR simulations. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Basic: What analytical techniques confirm stereochemistry and purity?

Methodological Answer:

  • Chiral HPLC : Utilize columns like Chiralpak IA/IB to separate enantiomers. Validate retention times against known standards .
  • Polarimetry : Measure specific optical rotation ([α]D[\alpha]_D) to confirm enantiomeric excess (ee).
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, while tandem MS (MS/MS) identifies fragmentation patterns .

Advanced: What methodologies optimize Boc deprotection without degrading the carboxylic acid backbone?

Methodological Answer:

  • Acidolysis : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to cleave the Boc group. Monitor reaction progress via TLC (Rf shift) or in-situ IR spectroscopy for carbonyl band disappearance .
  • Neutralization : Quench excess TFA with cold diethyl ether and isolate the product via lyophilization to prevent carboxylic acid degradation .

Advanced: How to design experiments for studying the compound’s role in asymmetric catalysis?

Methodological Answer:

  • Chiral Pool Synthesis : Use the compound as a chiral scaffold for synthesizing ligands (e.g., phosphines or salens). Test catalytic efficiency in asymmetric hydrogenation or epoxidation reactions .
  • Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to measure enantioselectivity (kcat/KMk_{\text{cat}}/K_M) in enzyme inhibition assays. Compare results with molecular docking simulations .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Binary Solvents : Use ethyl acetate/hexane (3:1 v/v) or methanol/water (gradient cooling) to achieve high-purity crystals. Monitor solubility via cloud-point titration .
  • Crystal Engineering : Add seed crystals or use slow evaporation to enhance crystal lattice formation for X-ray analysis .

Advanced: How to investigate the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH Titration Studies : Use potentiometric titration to determine pKa values of the carboxylic acid and Boc-protected amine. Correlate stability with speciation plots generated via ChemAxon or MarvinSuite .
  • Accelerated Degradation : Expose the compound to buffers (pH 1–13) at 40°C for 48 hours. Analyze degradation products via LC-MS and assign structures using fragmentation libraries .

Advanced: What strategies mitigate racemization during long-term storage?

Methodological Answer:

  • Lyophilization : Freeze-dry the compound in ammonium bicarbonate buffer (pH 8.0) to stabilize the zwitterionic form and reduce racemization .
  • Additives : Include antioxidants (e.g., BHT) or chelating agents (EDTA) in storage solutions to prevent radical-mediated degradation .

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